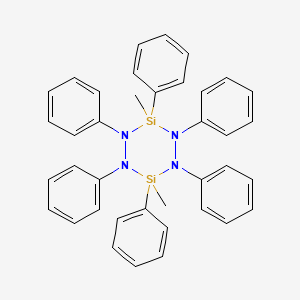
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is a complex organic compound with the molecular formula C38H36N4Si2 It is characterized by its unique structure, which includes six phenyl groups and two silicon atoms within a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane typically involves the reaction of hexaphenylcyclotrisilazane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and silicon atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Hexaphenylcyclotrisilazane: A precursor in the synthesis of the target compound.
Tetraphenylcyclopentadienone: Another compound with multiple phenyl groups and a cyclic structure.
Octaphenylcyclotetrasiloxane: Similar in having silicon atoms within a cyclic structure.
Uniqueness
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is unique due to its combination of phenyl groups, silicon atoms, and a cyclohexane ring. This structure imparts distinctive chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
18822-07-6 |
|---|---|
Molecular Formula |
C38H36N4Si2 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
3,6-dimethyl-1,2,3,4,5,6-hexakis-phenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C38H36N4Si2/c1-43(37-29-17-7-18-30-37)39(33-21-9-3-10-22-33)41(35-25-13-5-14-26-35)44(2,38-31-19-8-20-32-38)42(36-27-15-6-16-28-36)40(43)34-23-11-4-12-24-34/h3-32H,1-2H3 |
InChI Key |
NDQPWFARELMLLC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















